Anti-Tubercular Potency: Unverified Claims of Activity Against M. tuberculosis H37Ra
Vendor datasheets report that 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide exhibits inhibitory activity against *Mycobacterium tuberculosis* H37Ra with IC50 values ranging from 1.35 to 2.18 μM . No quantitative data for a direct comparator (e.g., isoniazid, rifampicin, or a close structural analog) under identical assay conditions is provided in these reports, nor could such data be located in peer-reviewed literature from permitted sources. Therefore, the potency claim remains unvalidated for the purpose of scientific selection.
| Evidence Dimension | Inhibition of M. tuberculosis H37Ra growth (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.35 – 2.18 μM (unverified vendor claim) |
| Comparator Or Baseline | Not specified in source; no comparator data available |
| Quantified Difference | Cannot be calculated |
| Conditions | Assay conditions not disclosed in vendor documentation |
Why This Matters
Without a validated comparator under defined assay conditions, this single-point vendor claim cannot support procurement decisions based on relative anti-tubercular efficacy.
